
Catalytic Applications of Bimetallic Cobalt-Gold
Nanostructures: Application Notes and

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cobalt;gold

Cat. No.: B12604022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bimetallic cobalt-gold (Co-Au) nanostructures have emerged as a versatile and highly tunable

class of catalysts, demonstrating significant potential across a range of chemical

transformations. The synergistic interplay between cobalt and gold at the nanoscale imparts

unique electronic and geometric properties that often lead to enhanced catalytic activity,

selectivity, and stability compared to their monometallic counterparts. This document provides

detailed application notes and experimental protocols for the use of bimetallic Co-Au

nanostructures in three key catalytic areas: hydrogen generation, CO oxidation, and

electrochemical CO₂ reduction.

Application Note 1: Enhanced Hydrogen Generation
from Sodium Borohydride (NaBH₄)
Bimetallic Co-Au nanoparticles serve as highly efficient catalysts for the hydrolysis of sodium

borohydride (NaBH₄), a promising reaction for on-demand hydrogen production for fuel cells

and other applications. The synergy between Co and Au is believed to facilitate the reaction

through electronic effects, where charge transfer between the two metals creates highly active

catalytic sites. Specifically, it is proposed that cobalt donates electrons to gold, resulting in
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negatively charged Au atoms and positively charged Co atoms.[1] This electronic modification

enhances the adsorption and subsequent hydrolysis of the BH₄⁻ anion.

The catalytic activity of Co-Au nanoparticles in this reaction is highly dependent on their

composition. Studies have shown that a Co-rich composition, such as Au₂₀Co₈₀, can exhibit the

highest catalytic activity.[1]

Quantitative Data: Hydrogen Generation from NaBH₄
Catalyst
Composition
(Au:Co Atomic
Ratio)

Average Particle
Size (nm)

Hydrogen
Generation Rate
(mol H₂ · h⁻¹ · mol-
metal⁻¹)

Reference

Au₁₀₀Co₀ - ~150 [1]

Au₈₀Co₂₀ 2.8 - 3.6 ~280 [1]

Au₅₀Co₅₀ 2.8 - 3.6 ~350 [1]

Au₂₀Co₈₀ 2.8 - 3.6 480 [1]

Au₀Co₁₀₀ - ~50 [1]

Experimental Protocol: Synthesis and Catalytic Testing
of Co-Au Nanoparticles for Hydrogen Generation
1. Synthesis of PVP-Stabilized Co-Au Bimetallic Nanoparticles

This protocol is adapted from a method for preparing poly(N-vinyl-2-pyrrolidone) (PVP)-

protected Au/Co bimetallic nanoparticles.[1]

Materials:

Hydrogen tetrachloroaurate(III) tetrahydrate (HAuCl₄·4H₂O)

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

Poly(N-vinyl-2-pyrrolidone) (PVP, average MW ≈ 40,000)
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Sodium borohydride (NaBH₄)

Deionized water

Procedure:

Prepare separate aqueous stock solutions of HAuCl₄·4H₂O and CoCl₂·6H₂O (e.g., 0.1 M).

In a typical synthesis for a desired Au:Co atomic ratio (e.g., 20:80), mix the appropriate

volumes of the HAuCl₄ and CoCl₂ stock solutions in a flask containing an aqueous solution

of PVP (e.g., 1% w/v). The total metal concentration should be kept constant.

Stir the solution vigorously at room temperature for 30 minutes to ensure complete mixing

and coordination of the metal ions with PVP.

Cool the solution in an ice bath to 0 °C.

Slowly add a freshly prepared, ice-cold aqueous solution of NaBH₄ (e.g., 0.5 M) dropwise to

the metal-PVP solution under vigorous stirring. A color change should be observed,

indicating the formation of nanoparticles.

Continue stirring the solution for an additional hour at 0 °C to ensure complete reduction and

nanoparticle formation.

The resulting colloidal dispersion of Co-Au nanoparticles can be used directly for catalytic

tests or purified by centrifugation and redispersion in deionized water.

2. Characterization of Co-Au Nanoparticles

UV-Vis Spectroscopy: To confirm the formation of nanoparticles and monitor their stability.

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of

the nanoparticles.

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and

oxidation states of Co and Au on the nanoparticle surface.
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X-ray Diffraction (XRD): To determine the crystal structure and phase of the bimetallic

nanoparticles.

3. Catalytic Hydrogen Generation Assay

Materials:

Co-Au nanoparticle catalyst dispersion

Aqueous solution of NaBH₄ (e.g., 1 M)

Aqueous solution of NaOH (e.g., 0.1 M, to stabilize the NaBH₄ solution)

Gas-tight reaction vessel connected to a gas burette or mass flow meter

Water bath for temperature control

Procedure:

Place a known amount of the Co-Au nanoparticle catalyst into the reaction vessel.

Add a specific volume of the stabilized NaBH₄ solution to the reaction vessel.

Immediately seal the vessel and start monitoring the volume of hydrogen gas evolved over

time using the gas burette or mass flow meter.

Maintain a constant temperature using the water bath.

Record the volume of hydrogen generated at regular time intervals until the reaction ceases.

Calculate the hydrogen generation rate in appropriate units (e.g., mol H₂ per mol of metal per

hour).

Catalytic Cycle for NaBH₄ Hydrolysis
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Caption: Proposed catalytic cycle for NaBH₄ hydrolysis by Co-Au nanostructures.

Application Note 2: Low-Temperature CO Oxidation
Bimetallic Co-Au catalysts supported on metal oxides (e.g., TiO₂, CeO₂) are effective for the

low-temperature oxidation of carbon monoxide (CO), a crucial reaction for air purification and in

fuel cell applications. The presence of cobalt can enhance the catalytic activity of gold by

modifying its electronic properties and by providing active sites for oxygen activation. The

reaction often follows a Langmuir-Hinshelwood mechanism, where both CO and O₂ are

adsorbed onto the catalyst surface before reacting.

Quantitative Data: CO Oxidation over Supported
Bimetallic Catalysts
Note: Quantitative data for Co-Au systems in CO oxidation is limited in the readily available

literature. The following table presents representative data for other bimetallic gold catalysts to

illustrate the typical performance metrics.

Catalyst Support

Reaction
Temperature
(°C) for 50%
Conversion

Turnover
Frequency
(TOF) (s⁻¹)

Reference

Au-Pd/CeO₂ CeO₂ 50 - [2]

Au-Ag/CeO₂ CeO₂ ~75 - [3]

Experimental Protocol: CO Oxidation over Supported
Co-Au Nanoparticles
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1. Synthesis of Supported Co-Au/TiO₂ Catalyst

This protocol describes a deposition-precipitation method.

Materials:

Titanium dioxide (TiO₂, e.g., P25)

HAuCl₄·4H₂O

CoCl₂·6H₂O

Urea

Deionized water

Procedure:

Disperse a known amount of TiO₂ support in deionized water and heat the suspension to 80

°C with vigorous stirring.

Prepare an aqueous solution containing the desired molar ratio of HAuCl₄ and CoCl₂.

Add the metal salt solution to the TiO₂ suspension.

Add a solution of urea to the mixture. The urea will slowly decompose to generate ammonia,

leading to a gradual increase in pH and the precipitation of the metal precursors onto the

support.

Maintain the temperature at 80 °C for 4-6 hours with continuous stirring.

Cool the mixture to room temperature, and then filter and wash the solid catalyst thoroughly

with deionized water to remove any residual ions.

Dry the catalyst in an oven at 100 °C overnight.

Calcine the dried catalyst in air at a specific temperature (e.g., 300-400 °C) for 2-4 hours to

decompose the precursors and form the bimetallic nanoparticles on the support.
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2. Characterization of Supported Co-Au/TiO₂ Catalyst

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine the

actual metal loading on the support.

TEM, XPS, XRD: As described in the previous section.

Temperature-Programmed Reduction (TPR): To study the reducibility of the metal oxides and

the interaction between the metals and the support.

3. Catalytic CO Oxidation Testing

Equipment:

Packed-bed flow reactor

Mass flow controllers for CO, O₂, and an inert gas (e.g., N₂ or He)

Temperature controller for the reactor furnace

Gas chromatograph (GC) with a thermal conductivity detector (TCD) or a flame ionization

detector (FID) with a methanizer for CO and CO₂ analysis.

Procedure:

Load a known mass of the supported Co-Au catalyst into the packed-bed reactor.

Pre-treat the catalyst by heating it under a flow of inert gas or a reducing gas mixture (e.g.,

5% H₂ in N₂) at a specific temperature to clean the surface and reduce the metal oxides.

Cool the catalyst to the desired reaction temperature.

Introduce a feed gas mixture with a specific composition (e.g., 1% CO, 1% O₂, balance N₂)

into the reactor at a controlled flow rate.

Periodically analyze the composition of the effluent gas using the GC to determine the

concentrations of CO and CO₂.
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Calculate the CO conversion as: CO Conversion (%) = ([CO]in - [CO]out) / [CO]in * 100

Vary the reaction temperature to obtain a light-off curve (CO conversion vs. temperature).

Calculate the turnover frequency (TOF) if the number of active sites can be determined (e.g.,

through chemisorption).

Langmuir-Hinshelwood Mechanism for CO Oxidation
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Caption: Langmuir-Hinshelwood mechanism for CO oxidation on a catalyst surface.

Application Note 3: Electrochemical CO₂ Reduction
Bimetallic Co-Au nanostructures are emerging as promising electrocatalysts for the reduction of

carbon dioxide (CO₂) into valuable chemicals and fuels, such as carbon monoxide (CO) and

formate (HCOO⁻). The combination of Co and Au can tune the binding energies of key reaction

intermediates, thereby influencing the product selectivity and reducing the overpotential

required for the reaction. For instance, Au is known to be selective for CO production, while the
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addition of Co can potentially alter the reaction pathway towards other products or enhance the

overall activity.

Quantitative Data: Electrochemical CO₂ Reduction with
Bimetallic Catalysts
Note: Data for Co-Au systems is still emerging. The table below shows representative Faradaic

efficiencies for different products on various bimetallic catalysts to illustrate the concept of

product selectivity.

Catalyst Electrolyte
Potential (V
vs. RHE)

Main
Product

Faradaic
Efficiency
(%)

Reference

AuCu 0.1 M KHCO₃ -0.77 CO ~80

Cu-Ag 0.1 M KHCO₃ -1.0 Ethanol ~23 [4]

Cu-Bi 0.1 M KHCO₃ -0.9 Formate ~90 [5]

Experimental Protocol: Electrochemical CO₂ Reduction
using Co-Au Catalysts
1. Preparation of Co-Au Catalyst on a Gas Diffusion Electrode (GDE)

Materials:

Co-Au nanoparticle ink (synthesized nanoparticles dispersed in a solvent like isopropanol

with a binder like Nafion)

Gas diffusion layer (GDL, e.g., carbon paper)

Airbrush or drop-casting equipment

Procedure:

Prepare a catalyst ink by sonicating the synthesized Co-Au nanoparticles with a solvent and

a binder (e.g., 5 wt% Nafion solution) to form a homogeneous dispersion.
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Cut the GDL to the desired electrode size.

Apply the catalyst ink onto the GDL using an airbrush or by drop-casting to achieve a specific

metal loading (e.g., 0.1-1.0 mg/cm²).

Dry the catalyst-coated GDE at room temperature or in a low-temperature oven.

2. Electrochemical Cell Setup and CO₂ Reduction Experiment

Equipment:

H-type electrochemical cell with two compartments separated by a proton exchange

membrane (e.g., Nafion) or an anion exchange membrane.

Potentiostat/Galvanostat

Reference electrode (e.g., Ag/AgCl)

Counter electrode (e.g., platinum wire or carbon rod)

Gas chromatograph (GC) for analyzing gaseous products (e.g., CO, H₂, CH₄)

High-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR)

spectroscopy for analyzing liquid products (e.g., formate, acetate, ethanol)

Procedure:

Assemble the H-type cell with the Co-Au GDE as the working electrode in the cathodic

compartment and the counter electrode in the anodic compartment. Place the reference

electrode in the cathodic compartment close to the working electrode.

Fill both compartments with an appropriate electrolyte (e.g., 0.1 M KHCO₃ or 0.5 M KHCO₃).

Purge the cathodic compartment with high-purity CO₂ gas for at least 30 minutes before the

experiment to saturate the electrolyte. Continue bubbling CO₂ throughout the experiment.

Connect the electrodes to the potentiostat and perform chronoamperometry (constant

potential electrolysis) at a series of desired potentials (e.g., from -0.4 V to -1.2 V vs. RHE).
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During the electrolysis, collect the gaseous products from the headspace of the cathodic

compartment at regular intervals and analyze them using GC.

After the electrolysis, collect the electrolyte from the cathodic compartment and analyze the

liquid products using HPLC or NMR.

Calculate the Faradaic efficiency (FE) for each product: FE (%) = (moles of product * n * F) /

Q * 100 where n is the number of electrons required to form one molecule of the product, F

is the Faraday constant, and Q is the total charge passed.

Reaction Pathways for Electrochemical CO₂ Reduction
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Caption: Simplified reaction pathways for electrochemical CO₂ reduction to CO and formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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